Ursolic acid

Overview

Description

Mechanism of Action

Target of Action

Ursolic acid targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . It also targets secreted phosphoprotein 1 and inhibits IL-1beta or TNF-alpha-induced C6 glioma invasion .

Mode of Action

This compound interacts with a number of molecular targets that play an essential role in many cell signaling pathways . It suppresses transformation, inhibits proliferation, and induces apoptosis of tumor cells . It also helps neutralize harmful free radicals in the body, which can lead to oxidative stress and damage cells .

Biochemical Pathways

This compound modulates various biochemical pathways. It inhibits NF-κB-mediated inflammatory pathways and increases the scavenging of reactive oxygen species (ROS) in numerous ways . It also upregulates endothelial-type nitric oxide synthase (eNOS) and cystathionine-λ-lyase (CSE), suggesting its vasorelaxant property . Moreover, it inhibits the activity of metalloproteinases, which may contribute to better outcomes in aneurysms management .

Pharmacokinetics

This compound is absorbed by the intestine through passive diffusion . The bioavailability of this compound by oral administration is low . Therefore, it is usually chemically modified to increase its bioavailability prior to administration . The peak concentration occurs within one hour . No drug accumulation was observed with repeated doses of this compound .

Result of Action

This compound exhibits various biological functions and potential health benefits. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer . It also significantly reduces the levels of inflammatory parameters IL-1β, IL-6, and TNF-α in tissues . Furthermore, it significantly elevates SOD and GSH levels, while significantly reducing MDA levels in tissues .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the liver, an important metabolic organ, is where this compound mainly distributes . Also, the compound’s action can be influenced by diet. When mice were fed a high-fat diet, accompanied by oral administration of this compound, it could significantly reduce the total cholesterol and triglyceride levels in the liver and plasma .

Biochemical Analysis

Biochemical Properties

Ursolic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of various cancer cell types by inhibiting the STAT3 activation pathway . This compound also decreases inflammatory cytokine levels, elevates antioxidant enzyme levels, and reduces oxidative stress levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, promote cycle stagnation, and induce apoptosis . This compound also enhances the cellular immune system and pancreatic beta-cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It targets numerous molecular players of different cell signaling cascades to promote its anti-cancer potential. It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to have varying effects in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . This compound treatment also rescued hippocampal neuronal damage, aberrant neurogenesis, and ectopic migration, which are commonly accompanied by epilepsy occurrence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly reduce the levels of inflammatory parameters IL-1β, IL-6 and TNF-α in mouse tissues . It could significantly elevate SOD and GSH levels, while significantly reducing MDA levels in animal tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to possess ubiquitous biological activities against metabolic diseases, including obesity, insulin resistance, hyperlipidemia, and atherosclerosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. For instance, a variety of this compound nanoformulations, such as micelles, liposomes, and nanoparticles, have been prepared to increase the solubility and bioactivity of this compound, while promoting the accumulation of this compound in tumor tissues .

Subcellular Localization

It is known that this compound can regulate the proliferation, metastasis, angiogenesis, and apoptosis of tumor cells by acting on a variety of cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursolic acid can be synthesized through various chemical reactions, including the oxidation of betulinic acid and the cyclization of squalene . The synthetic routes often involve multiple steps, including the use of strong oxidizing agents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. The process includes solvent extraction, purification, and crystallization. For instance, apple peels are a rich source of this compound, and the compound can be extracted using ethanol or acetone as solvents . The extracted compound is then purified through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ursolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce derivatives with enhanced biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s solubility and bioavailability.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, acetone, tetrahydrofuran.

Major Products: The major products formed from these reactions include various this compound derivatives such as esters, amides, and oxadiazole quinolones .

Scientific Research Applications

Ursolic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Ursolic acid is part of the pentacyclic triterpenoid family, which includes similar compounds such as:

Oleanolic Acid: Similar in structure but differs in the position of functional groups.

Asiatic Acid: Another pentacyclic triterpenoid with similar biological activities but different molecular targets.

Betulinic Acid: Known for its anticancer properties, but with a different mechanism of action compared to this compound.

This compound stands out due to its broad range of biological activities and its presence in commonly consumed fruits and herbs, making it a unique and accessible compound for various applications.

Properties

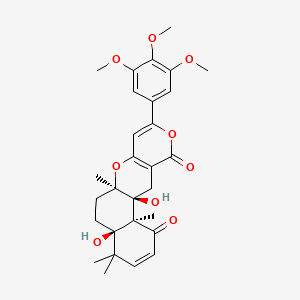

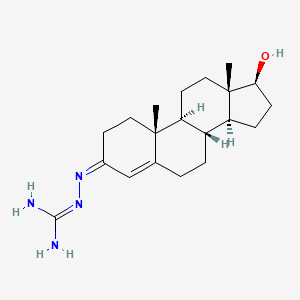

IUPAC Name |

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861629 | |

| Record name | 3-Hydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-52-1, 121467-37-6 | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ursolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Carissic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ursolic acid exert its anticancer effects?

A1: this compound exhibits anticancer activity through various mechanisms, including:

- Induction of apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells through multiple pathways, such as activation of caspases (executioner proteins of apoptosis) like caspase-3 and caspase-9 [, , , ], upregulation of pro-apoptotic proteins like Bax [, , , ], and downregulation of anti-apoptotic proteins like Bcl-2 [, , , ].

- Suppression of cell proliferation: this compound inhibits the growth and proliferation of cancer cells, potentially by suppressing signaling pathways involved in cell cycle progression like the EGFR pathway [] and NF-κB pathway [].

- Inhibition of metastasis: this compound can hinder the spread of cancer cells by suppressing matrix metalloproteinases (MMPs) [, ], enzymes involved in the breakdown of extracellular matrix, which is crucial for cancer cell invasion and metastasis.

- Modulation of cellular metabolism: Recent studies suggest that this compound might impact cancer cell metabolism, particularly glycolysis [], potentially contributing to its antitumor effects.

Q2: What are the potential benefits of this compound in treating non-alcoholic fatty liver disease (NAFLD)?

A2: this compound shows promise in addressing NAFLD by:

- Regulating Th17 cells: this compound targets secreted phosphoprotein 1 (SPP1) [], a protein involved in immune responses. By suppressing SPP1 activity, this compound modulates the differentiation of Th17 cells, a type of immune cell implicated in the inflammatory processes of NAFLD.

- Reducing inflammation and oxidative stress: this compound exhibits anti-inflammatory and antioxidant properties [], which could help alleviate liver damage and inflammation associated with NAFLD.

Q3: How does this compound affect skeletal muscle health?

A3: this compound demonstrates potential benefits for skeletal muscle by:

- Inhibiting muscle atrophy: In preclinical studies, this compound was shown to inhibit the expression of genes associated with muscle atrophy [], suggesting its potential to preserve muscle mass.

- Improving exercise performance: Dietary supplementation with this compound in dogs with age-related muscle atrophy led to improved exercise participation and performance, suggesting a potential for enhancing muscle function [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H48O3, and its molecular weight is 456.70 g/mol.

Q5: What spectroscopic techniques are commonly employed for characterizing this compound?

A5: Several spectroscopic methods are used for the identification and characterization of this compound, including:

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the absorbance and transmittance of UV-Vis light, providing information about the presence of conjugated systems and functional groups [].

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the vibrational modes of chemical bonds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the magnetic properties of atomic nuclei, including 1H-NMR and 13C-NMR [, ].

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used [].

Q6: What are the challenges associated with the solubility and bioavailability of this compound?

A6: this compound is known for its poor water solubility, which limits its bioavailability and therapeutic efficacy. []

Q7: What strategies have been explored to enhance the solubility and bioavailability of this compound?

A7: Various approaches have been investigated to improve the delivery and efficacy of this compound:

- Nanoparticles: Encapsulating this compound in nanoparticles, such as liposomes, has shown promise in enhancing its solubility, stability, cellular uptake, and therapeutic efficacy in preclinical cancer models [].

- Solid Dispersions: Formulating this compound as solid dispersions using polymers can enhance its dissolution rate and bioavailability [].

Q8: What analytical techniques are commonly used to quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying this compound in various matrices, including plant materials, extracts, and pharmaceutical formulations [, , , , , , , ].

Q9: What are the critical parameters considered in analytical method validation for this compound determination?

A9: Validation of analytical methods for this compound quantification typically involves assessing parameters like:

- Linearity: Evaluating the linear relationship between the concentration of this compound and the analytical signal [, , , ].

- Accuracy: Determining the closeness of the measured value to the true value, often evaluated through recovery experiments [, , , , , , ].

- Precision: Assessing the agreement between replicate measurements, often expressed as relative standard deviation (RSD) [, , , , , , ].

- Specificity: Ensuring that the method selectively measures this compound in the presence of other components in the sample matrix [].

Q10: Are there any known toxic effects or safety concerns associated with this compound?

A11: While generally considered safe, high doses of this compound might lead to some adverse effects. In a study on dogs, a high concentration of this compound (100 μg/ml) was found to decrease the viability of human umbilical vein endothelial cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)